molecular formula C19H23BrN2O3S B603440 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 1808707-46-1

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No. B603440
M. Wt: 439.4g/mol
InChI Key: ZVVPHOVOBKDYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.

Mechanism Of Action

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking the activity of this receptor, 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to produce anxiolytic and anti-depressant effects.

Biochemical And Physiological Effects

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to produce several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which are neurotransmitters that play a key role in the regulation of mood and behavior. 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of the 5-HT1A receptor in various physiological and behavioral processes. However, one limitation of using 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is that it may not be suitable for all experimental models, as its effects may vary depending on the species and strain of animal used.

Future Directions

There are several potential future directions for research on 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. One area of interest is the potential use of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in the treatment of drug addiction. Further research is needed to determine the optimal dosage and treatment regimen for this application. Another potential future direction is the development of more selective and potent 5-HT1A receptor antagonists, which could have improved therapeutic efficacy and fewer side effects. Additionally, the role of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in the regulation of other physiological and behavioral processes, such as learning and memory, deserves further investigation.

Synthesis Methods

The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 4-(2,6-dimethylphenyl)piperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine.

Scientific Research Applications

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have anxiolytic, anti-depressant, and anti-psychotic effects in preclinical studies. 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)18(13-16)25-3/h4-8,13H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPHOVOBKDYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

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